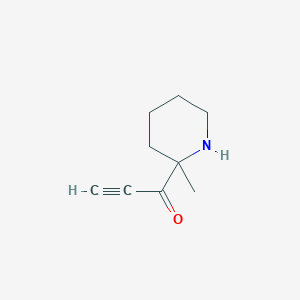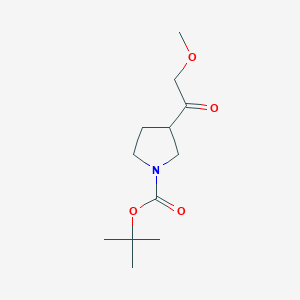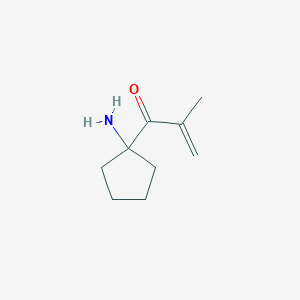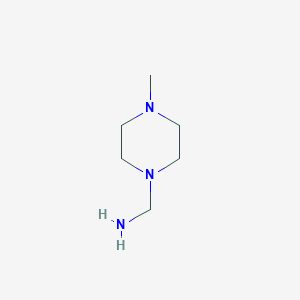
(2S,3S)-2-Amino-3-methylpentanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-2-Amino-3-methylpentanenitrile is a chiral organic compound with significant importance in various fields of chemistry and biology. This compound is characterized by its two chiral centers, which give it unique stereochemical properties. It is often used as an intermediate in the synthesis of more complex molecules and has applications in pharmaceuticals and other industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Amino-3-methylpentanenitrile typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method involves the asymmetric reduction of a precursor compound using a chiral catalyst. For example, the reduction of a 2-chloro-3-hydroxy ester can be catalyzed by carbonyl reductase from Lactobacillus fermentum, resulting in the desired chiral product .
Industrial Production Methods
Industrial production of this compound often employs biocatalysis due to its efficiency and selectivity. The use of engineered bacteria containing specific enzymes, such as carbonyl reductase and glucose dehydrogenase, allows for the large-scale production of this compound with high yield and purity .
化学反応の分析
Types of Reactions
(2S,3S)-2-Amino-3-methylpentanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrile oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines.
科学的研究の応用
(2S,3S)-2-Amino-3-methylpentanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
作用機序
The mechanism of action of (2S,3S)-2-Amino-3-methylpentanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved often include enzyme-catalyzed reactions where the compound acts as a substrate or inhibitor, influencing the activity of the target enzyme .
類似化合物との比較
Similar Compounds
(2R,3R)-2-Amino-3-methylpentanenitrile: The enantiomer of the compound, which has different stereochemistry and potentially different biological activity.
(2S,3S)-2-Amino-3-methylbutanenitrile: A similar compound with a slightly different carbon chain length.
Uniqueness
(2S,3S)-2-Amino-3-methylpentanenitrile is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to interact selectively with chiral environments makes it valuable in asymmetric synthesis and pharmaceutical applications .
特性
分子式 |
C6H12N2 |
|---|---|
分子量 |
112.17 g/mol |
IUPAC名 |
(2S,3S)-2-amino-3-methylpentanenitrile |
InChI |
InChI=1S/C6H12N2/c1-3-5(2)6(8)4-7/h5-6H,3,8H2,1-2H3/t5-,6+/m0/s1 |
InChIキー |
WYCYTTXKDCBDRD-NTSWFWBYSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C#N)N |
正規SMILES |
CCC(C)C(C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate](/img/structure/B13152487.png)

![3H-Imidazo[4,5-c]pyridine,2-(2-chlorophenyl)-4,5,6,7-tetrahydro-](/img/structure/B13152498.png)

![1-[5-(Aminomethyl)oxolan-2-yl]propan-1-one](/img/structure/B13152508.png)
![2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal](/img/structure/B13152510.png)







